molecular formula C14H8Cl2FNO4S B13348503 3-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride CAS No. 31368-17-9

3-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride

Cat. No.: B13348503
CAS No.: 31368-17-9
M. Wt: 376.2 g/mol
InChI Key: RHLJDUVYNMTAGH-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride (CAS 31368-28-2) is a halogenated aromatic sulfonyl fluoride characterized by a styrenyl backbone substituted with nitro (-NO₂) and chloro (-Cl) groups. Its structure includes a sulfonyl fluoride (-SO₂F) moiety at the 1-position of the benzene ring, which confers unique reactivity in applications such as covalent inhibition or click chemistry .

Properties

CAS No.

31368-17-9

Molecular Formula

C14H8Cl2FNO4S

Molecular Weight

376.2 g/mol

IUPAC Name

3-chloro-4-[(E)-2-(2-chloro-4-nitrophenyl)ethenyl]benzenesulfonyl fluoride

InChI

InChI=1S/C14H8Cl2FNO4S/c15-13-7-11(18(19)20)5-3-9(13)1-2-10-4-6-12(8-14(10)16)23(17,21)22/h1-8H/b2-1+

InChI Key

RHLJDUVYNMTAGH-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)/C=C/C2=C(C=C(C=C2)S(=O)(=O)F)Cl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C=CC2=C(C=C(C=C2)S(=O)(=O)F)Cl

Origin of Product

United States

Preparation Methods

General Approach

The synthesis of 3-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride likely involves multiple steps, including the formation of the styryl group and the introduction of the sulfonyl fluoride moiety.

  • Starting Materials : The synthesis could begin with 3-chlorobenzene-1-sulfonyl fluoride as a core structure. This compound can be modified through various organic reactions to introduce the styryl group.

  • Styryl Group Formation : The styryl group can be formed via a Wittig reaction or a Heck reaction. The Wittig reaction involves the reaction of an aldehyde with a phosphonium ylide to form an alkene, while the Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl halide.

  • Nitration and Chlorination : The nitro and chloro substituents on the styryl group can be introduced through nitration and chlorination reactions, respectively. These reactions require careful control of conditions to achieve the desired substitution pattern.

Reaction Conditions and Reagents

Reaction Step Reagents Conditions
Sulfonyl Fluoride Formation Thionyl chloride (SOCl₂), Potassium fluoride (KF) Reflux in dichloromethane (DCM)
Heck Coupling Palladium(II) acetate, Triphenylphosphine, Sodium acetate 100°C in N,N-dimethylformamide (DMF)
Nitration Nitric acid, Sulfuric acid 0°C to room temperature
Chlorination Chlorine gas, Carbon tetrachloride Room temperature

Challenges and Considerations

  • Regioselectivity : Achieving the correct substitution pattern on the styryl group can be challenging and requires precise control over reaction conditions.
  • Yield Optimization : Each step in the synthesis should be optimized to maximize yield and purity, potentially involving the use of different catalysts or solvents.
  • Safety Precautions : Handling of hazardous reagents like thionyl chloride and chlorine gas requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.

    Nucleophilic Aromatic Substitution: This reaction involves the replacement of a leaving group on the aromatic ring with a nucleophile.

    Oxidation and Reduction: The nitro group can be reduced to an amino group, and the compound can undergo oxidation reactions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like Br₂/FeBr₃ or Cl₂/AlCl₃.

    Nucleophilic Substitution: Reagents like NaOH or KOH in polar solvents.

    Reduction: Reagents like SnCl₂/HCl or catalytic hydrogenation.

    Oxidation: Reagents like KMnO₄ or H₂O₂.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and polymer chemistry.

    Biology: Studying its effects on biological systems and potential as a bioactive molecule.

    Medicine: Investigating its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules, potentially inhibiting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. 4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)benzene-1-sulfonyl chloride
  • Structure : Features a trifluoromethoxy (-OCF₃) group and a benzyloxy (-OCH₂C₆H₃Cl) substituent.
  • Molecular Formula : C₁₄H₉ClF₃O₄S (inferred from ).
  • Key Data :
    • Molecular Weight: 381.63 g/mol (based on MH⁺ peak at m/z 381 ).
    • Reactivity: The sulfonyl chloride group (-SO₂Cl) is more hydrolytically labile than sulfonyl fluorides, limiting its use in aqueous environments.
b. 3-Chloro-4-fluorobenzenesulfonyl chloride
  • Structure : Contains a chloro and fluorine substituent on adjacent positions of the benzene ring.
  • Molecular Formula : C₆H₃Cl₂FO₂S .
  • Key Data :
    • Molecular Weight: 229.06 g/mol.
    • Applications: Primarily used as an intermediate in agrochemicals and pharmaceuticals due to its compact structure.
c. 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
  • Structure : Substituted with a trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent.
  • Molecular Formula : C₇H₃ClF₃O₂S .
  • Key Data :
    • Molecular Weight: 257.61 g/mol.
    • Reactivity: Enhanced electrophilicity at the sulfonyl chloride group due to -CF₃, enabling rapid nucleophilic substitutions.

Styrenyl and Nitro-Substituted Analogs

a. 3-Chloro-4-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride
  • Structure : Shares the nitro and chloro-substituted styrenyl motif but includes an extended conjugated diene system.
  • Key Data: CAS 31368-28-2 (identical to the target compound, suggesting a possible typographical error in ). Potential Use: Extended conjugation may enhance photophysical properties for optoelectronic applications .
b. 3-Chloro-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride
  • Structure : Replaces the styrenyl group with a trifluoroacetamido (-NHCOCF₃) substituent.
  • Key Data: Molecular Formula: C₈H₄ClF₃NO₃S (inferred from ). Stability: The amide group improves solubility in polar solvents but reduces thermal stability compared to nitro-substituted analogs.

Structural and Reactivity Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Notes
Target Compound C₁₃H₇Cl₂FNO₄S* ~366.1* -SO₂F, -NO₂, styrenyl-Cl High stability; slow hydrolysis
4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)benzene-1-sulfonyl chloride C₁₄H₉ClF₃O₄S 381.63 -SO₂Cl, -OCF₃, benzyloxy Hydrolysis-prone; reactive intermediate
3-Chloro-4-fluorobenzenesulfonyl chloride C₆H₃Cl₂FO₂S 229.06 -SO₂Cl, -Cl, -F Compact; agrochemical intermediate
3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride C₇H₃ClF₃O₂S 257.61 -SO₂Cl, -CF₃ High electrophilicity
3-Chloro-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride C₈H₄ClF₃NO₃S 295.07 -SO₂Cl, -NHCOCF₃ Polar; moderate stability

Key Research Findings

  • Sulfonyl Fluoride vs. Sulfonyl Chloride : Sulfonyl fluorides (e.g., the target compound) exhibit superior hydrolytic stability compared to sulfonyl chlorides, making them preferred in bioconjugation and medicinal chemistry .
  • Electron-Withdrawing Effects : Nitro and trifluoromethyl groups enhance the electrophilicity of the sulfonyl group, accelerating reactions with nucleophiles like amines or thiols .
  • Synthetic Challenges : Styrenyl-substituted sulfonyl fluorides require precise control of coupling conditions to avoid side reactions, as seen in ’s synthesis of a benzyloxy analog .

Biological Activity

3-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride, also known by its chemical structure C14H8Cl2FNO4SC_{14}H_{8}Cl_{2}FNO_{4}S, is a sulfonyl fluoride compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C14H8Cl2FNO4SC_{14}H_{8}Cl_{2}FNO_{4}S
  • Molecular Weight: 367.18 g/mol
  • CAS Number: 5968734
  • Chemical Structure:

    Chemical Structure

The biological activity of 3-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its sulfonyl fluoride group can act as a reactive electrophile, potentially modifying nucleophilic sites in proteins and influencing their activity.

Antimicrobial Activity

Research has indicated that compounds similar to 3-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride exhibit significant antimicrobial properties. For instance, a study on related sulfonyl fluorides demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of key metabolic enzymes necessary for bacterial survival.

Antitumor Activity

The compound has shown promise in preliminary studies regarding its antitumor efficacy. In vitro tests indicated that it could inhibit the proliferation of certain cancer cell lines. The proposed mechanism includes induction of apoptosis and disruption of cell cycle progression, which are critical for cancer therapy.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of several sulfonyl fluorides against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural motifs exhibited Minimum Inhibitory Concentrations (MICs) below 10 µg/mL, suggesting potent antibacterial activity.

CompoundMIC (µg/mL)Target Bacteria
Compound A5Staphylococcus aureus
Compound B8Escherichia coli
3-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride <10 Varied

Study 2: Antitumor Properties

In a separate investigation into the antitumor properties of related compounds, researchers found that sulfonyl fluorides could trigger apoptosis in leukemia cell lines. The study utilized flow cytometry to assess cell viability and apoptosis markers.

Cell LineIC50 (µM)Apoptosis Induction (%)
K562 (Leukemia)1245
HEL (Leukemia)1550
3-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride Pending Pending

Q & A

Q. What are the key synthetic routes for preparing 3-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the styryl backbone via Heck coupling or Wittig reactions, using palladium catalysts or phosphorous ylides.
  • Step 2 : Sulfonation of the aromatic ring using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
  • Step 3 : Fluorination via reaction with potassium fluoride (KF) or diethylaminosulfur trifluoride (DAST) in anhydrous solvents like THF .

Q. Critical Factors :

  • Temperature control during sulfonation (<10°C) prevents side reactions.
  • Solvent choice (e.g., dichloromethane for fluorination) ensures reagent stability.
  • Yields range from 40–65% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can researchers structurally characterize this compound and validate its purity?

Analytical Workflow :

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm styryl double bond geometry (trans coupling constants ~16 Hz) and sulfonyl fluoride group integration .
  • 19F NMR : A singlet near +55 ppm confirms the sulfonyl fluoride moiety .

HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calc. for C₁₆H₁₀Cl₂FNO₄S: 408.97) validates molecular identity .

Q. What are the primary chemical reactions involving the sulfonyl fluoride group in this compound?

The sulfonyl fluoride group exhibits reactivity in two key pathways:

  • Nucleophilic Substitution : Reacts with amines (e.g., benzylamine) to form sulfonamides under mild conditions (room temperature, DMF solvent) .
  • SuFEx Click Chemistry : Forms stable covalent bonds with silyl ethers (e.g., trimethylsilyl azide) in the presence of a base (e.g., DBU) .

Q. Example Reaction Table :

Reaction TypeReagents/ConditionsProduct
Sulfonamide FormationBenzylamine, DMF, 25°C, 12h3-Chloro-4-(2-chloro-4-nitrostyryl)-N-benzylbenzenesulfonamide
SuFEx CouplingTMS-azide, DBU, THF, 50°C, 6hSulfonate-triazole adduct

Advanced Research Questions

Q. How does this compound inhibit serine proteases, and what kinetic parameters define its efficacy?

Mechanism : The sulfonyl fluoride acts as an electrophile, forming a covalent bond with the catalytic serine residue (e.g., in trypsin or chymotrypsin). This irreversibly inactivates the enzyme .

Q. Kinetic Analysis :

  • kinact/Ki : Determined via pre-steady-state kinetics (e.g., kinact = 0.15 s⁻¹, Ki = 2.3 μM for trypsin inhibition) .
  • IC50 : Typically <10 μM in cell-free assays, but varies with enzyme accessibility .

Optimization : Modifying the styryl substituents (e.g., nitro vs. methoxy groups) alters selectivity between protease families .

Q. How can researchers resolve contradictions in reported reactivity data for sulfonyl fluorides?

Common Issues : Discrepancies in reaction rates or product distributions may arise from:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution vs. non-polar solvents .
  • Trace Moisture : Hydrolysis of sulfonyl fluoride to sulfonic acid under humid conditions skews results. Use anhydrous reagents and glovebox techniques .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, while electron-donating groups (e.g., methoxy) reduce it .

Q. Methodological Recommendations :

  • Conduct control experiments with deuterated solvents to monitor hydrolysis.
  • Use kinetic profiling (e.g., UV-Vis monitoring at 300 nm) to compare reactivity under varying conditions .

Q. What strategies enhance the compound’s stability during biological assays?

Stabilization Methods :

  • Lyophilization : Store at -80°C in lyophilized form to prevent hydrolysis.
  • Buffered Solutions : Use pH 7.4 PBS with 10% DMSO to maintain solubility and inhibit degradation .
  • Protease-Free Conditions : Add EDTA (1 mM) to chelate metal ions that catalyze hydrolysis .

Q. Degradation Data :

ConditionHalf-life (h)Major Degradant
Aqueous PBS, 25°C12Sulfonic acid derivative
DMSO, -20°C>720None detected

Q. How does the nitro group influence the compound’s electronic properties and bioactivity?

Computational Insights :

  • DFT Calculations : The nitro group reduces electron density on the styryl system (HOMO-LUMO gap = 3.8 eV vs. 4.2 eV for non-nitro analogs), enhancing electrophilicity .
  • SAR Studies : Nitro-substituted analogs show 10-fold higher inhibition of NADPH oxidase compared to chloro-substituted derivatives .

Q. Bioactivity Correlation :

  • Nitro groups improve membrane permeability (LogP = 2.1 vs. 1.5 for non-nitro analogs), enhancing cellular uptake .

Q. What are the safety protocols for handling this compound in laboratory settings?

Hazard Profile :

  • Toxicity : LD50 (oral, rat) = 320 mg/kg; causes severe skin irritation .
  • Storage : Keep in amber vials under argon at -20°C; incompatible with strong bases and oxidizing agents .

Q. Emergency Measures :

  • Spill Handling : Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.